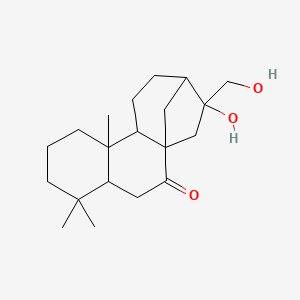

16,17-Dihydroxy-7-kauranone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

16,17-Dihydroxy-7-kauranone (CHEBI:182048) is a kaurane diterpenoid . Its IUPAC name is 14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-2-one .

Synthesis Analysis

The synthesis of kaurane diterpenes, including 16,17-Dihydroxy-7-kauranone, has been achieved mostly through the use of fungal biotransformations . For example, the product ent-9α,17-dihydroxy-16S-kauran-19-oate was isolated along with ent-7α,17-dihydroxy-16β-kauran-19-oate in a 12% conversion each .Molecular Structure Analysis

The molecular formula of 16,17-Dihydroxy-7-kauranone is C20H32O3 . Its average mass is 320.473 and its mono-isotopic mass is 320.23514 .Chemical Reactions Analysis

The chemical reactions of kaurane diterpenes, including 16,17-Dihydroxy-7-kauranone, involve mainly hydroxylation of nearly all carbon atoms of the kaurane molecule, many of them carried out stereoselectively, as well as ring rearrangements, among other chemical modifications .Wissenschaftliche Forschungsanwendungen

Chemical Structure and Properties

16,17-Dihydroxy-7-kauranone is a compound derived from diterpenes based on the kaurane skeleton. Early research in 1965 by Henrick and Jefferies on similar compounds from Ricinocarpus stylosus highlighted the diverse nature of kaurane derivatives and their distinct chemical structures and properties (Henrick & Jefferies, 1965).

Biotransformation and Derivative Formation

Research shows that 16,17-dihydroxy-7-kauranone can undergo biotransformation to produce various derivatives. For instance, Fraga et al. (1995) demonstrated the biotransformation of similar kauranoids with Gibberella fujikuroi fungus, leading to the creation of multiple derivatives (Fraga et al., 1995). This indicates the compound's potential in producing diverse biologically active derivatives.

Potential in Medicine and Pharmacology

Several studies have explored the potential medical and pharmacological applications of kaurane derivatives. For instance, a study by Nhiem et al. (2015) found that compounds related to 16,17-dihydroxy-7-kauranone showed inhibitory activity against nitric oxide production in macrophages, indicating potential anti-inflammatory properties (Nhiem et al., 2015).

Anticancer Properties

Chen et al. (2016) identified a novel ent-kaurane diterpenoid as a potential anti-cancer agent, demonstrating significant apoptosis and cell cycle arrest in human colon cancer cells (Chen et al., 2016). This research suggests that derivatives of 16,17-dihydroxy-7-kauranone might possess anticancer properties.

Wirkmechanismus

Zukünftige Richtungen

The future directions of research on 16,17-Dihydroxy-7-kauranone and other kaurane diterpenes involve further exploration of their biological activities and potential therapeutic applications. The use of biotransformations in organic chemistry is widespread, with interesting applications in the functionalization of natural products containing unactivated carbons, like the kaurane diterpenes .

Eigenschaften

IUPAC Name |

14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-17(2)7-4-8-18(3)14-6-5-13-10-19(14,11-20(13,23)12-21)16(22)9-15(17)18/h13-15,21,23H,4-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNEAFYADRZPYEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC(=O)C34C2CCC(C3)C(C4)(CO)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16,17-Dihydroxy-7-kauranone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(1,3-dioxoisoindolin-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2520627.png)

![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2520628.png)

![1-(3,4-dimethylphenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine](/img/structure/B2520635.png)

![Ethyl 4-[(2-nitrophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2520636.png)

![8-fluoro-2-(methylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2520642.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2520645.png)

![4-fluoro-N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)benzenesulfonamide](/img/structure/B2520649.png)

![2-Cyclopentyl-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2520650.png)